molecular formula C19H12BrN3O2 B11616778 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11616778
M. Wt: 394.2 g/mol
InChI Key: YVMDYJYUNLGDAD-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a pyridine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out under standard condensation conditions, often using a solvent such as toluene or ethyl acetate. The reaction mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidative cleavage, and various bases and acids for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidative cleavage can lead to the formation of amides and other functionalized derivatives .

Scientific Research Applications

3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

3-bromo-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H12BrN3O2/c20-14-5-1-3-12(9-14)18(24)22-15-6-7-17-16(10-15)23-19(25-17)13-4-2-8-21-11-13/h1-11H,(H,22,24)

InChI Key

YVMDYJYUNLGDAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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